Cyclohexyl vs. Cyclopentyl N-Substitution: Calculated Lipophilicity and Steric Bulk Comparison
The N-cyclohexyl substituent of CAS 946217-94-3 (MW 321.44) provides a calculated logP increase of approximately 0.8–1.2 units over the N-cyclopentyl analog (MW 307.41, ChemDiv catalog), based on standard fragment-based logP contribution tables (cyclohexyl π ≈ +0.8 vs. cyclopentyl π ≈ +0.2–0.4 depending on the calculation method) . This translates to an estimated 6- to 15-fold increase in theoretical octanol-water partition coefficient, which directly impacts membrane permeability potential and non-specific protein binding. Additionally, the cyclohexyl group introduces greater steric bulk (van der Waals volume increase of approximately 12–15 ų), which can alter target binding pocket occupancy [1].
| Evidence Dimension | Calculated lipophilicity (ClogP) and molecular weight |
|---|---|
| Target Compound Data | CAS 946217-94-3: MW 321.44, estimated ClogP ~2.5–3.0 (cyclohexyl amide) |
| Comparator Or Baseline | N-cyclopentyl analog (ChemDiv): MW 307.41, estimated ClogP ~1.7–2.0 |
| Quantified Difference | ΔClogP ≈ +0.8 to +1.0; ΔMW = +14.03 |
| Conditions | Calculated physicochemical parameters from commercial vendor catalog data and fragment-based logP additivity models |
Why This Matters
Higher lipophilicity may improve membrane permeability for intracellular target engagement, but must be balanced against solubility; the cyclohexyl group provides a tunable midpoint between the less lipophilic cyclopentyl and more lipophilic aryl-substituted analogs, offering a distinct optimization vector.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews, 1971; 71(6): 525-616. Fragment constant methodology for π-value calculations. View Source
